2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole
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Overview
Description
2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole is a heterocyclic compound that contains both a thiazole and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a chloroindole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoloindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazolidinediones, which are used in diabetes treatment.
Indole Derivatives: Compounds containing the indole ring, such as indomethacin, which is used as an anti-inflammatory drug.
Uniqueness
2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole is unique due to the combination of the thiazole and indole rings in its structure, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-12-7-3-5-1-2-11-6(5)4-8(7)13-9/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVVVAJEESWKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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